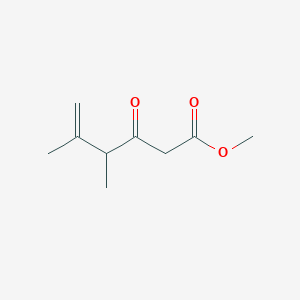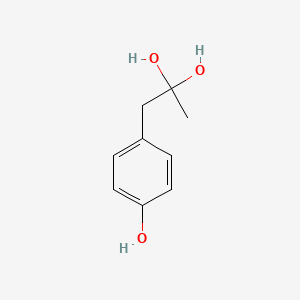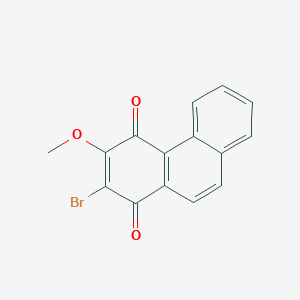
2-Bromo-3-methoxyphenanthrene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methoxyphenanthrene-1,4-dione: is a chemical compound belonging to the class of phenanthrene derivatives. Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The presence of bromine and methoxy groups in the structure of this compound makes it an interesting compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methoxyphenanthrene-1,4-dione typically involves the bromination of 3-methoxyphenanthrene-1,4-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Bromo-3-methoxyphenanthrene-1,4-dione can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding hydroxy or methoxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Major Products Formed:
Substitution Reactions: Formation of substituted phenanthrene derivatives.
Oxidation Reactions: Formation of quinones or other oxidized products.
Reduction Reactions: Formation of hydroxy or methoxy derivatives.
Applications De Recherche Scientifique
Chemistry: 2-Bromo-3-methoxyphenanthrene-1,4-dione is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and bioactive compounds.
Medicine: Research on this compound includes its potential use in drug discovery and development. It is investigated for its ability to interact with biological targets and pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methoxyphenanthrene-1,4-dione involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups in the compound can participate in various chemical interactions, leading to the modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4’-methoxyacetophenone
- 2-Bromo-4’-methylacetophenone
- 2-Bromoacetophenone
- 2,4’-Dibromoacetophenone
- 2-Bromo-4’-chloroacetophenone
Comparison: 2-Bromo-3-methoxyphenanthrene-1,4-dione is unique due to its phenanthrene backbone, which provides distinct chemical and physical properties compared to other brominated compounds
Propriétés
Numéro CAS |
90020-53-4 |
|---|---|
Formule moléculaire |
C15H9BrO3 |
Poids moléculaire |
317.13 g/mol |
Nom IUPAC |
2-bromo-3-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H9BrO3/c1-19-15-12(16)13(17)10-7-6-8-4-2-3-5-9(8)11(10)14(15)18/h2-7H,1H3 |
Clé InChI |
MTRQUKSVCIPFPB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C2=C(C1=O)C3=CC=CC=C3C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide](/img/structure/B14382565.png)

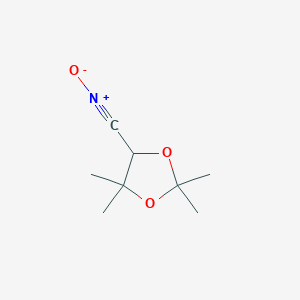
![Bromo[(dimethylamino)(phenyl)methylidene]gold](/img/structure/B14382579.png)
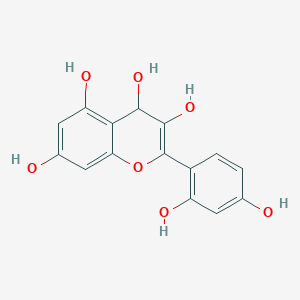
![2-([1,1'-Biphenyl]-2-yl)-1,3,2-dioxaphospholane](/img/structure/B14382590.png)
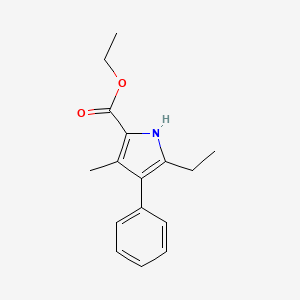
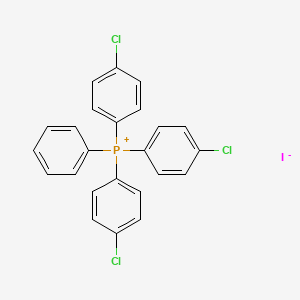
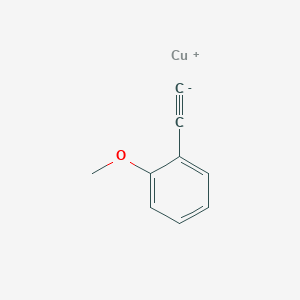
![2,2-Dimethyl-2,3,4,6,7,8-hexahydro-5H-pyrano[2,3-b]pyridin-5-one](/img/structure/B14382623.png)
![[(2-Chloro-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14382626.png)

